molecular formula C19H20BrN5O7S B12797840 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- CAS No. 83379-26-4

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)-

Cat. No.: B12797840
CAS No.: 83379-26-4
M. Wt: 542.4 g/mol
InChI Key: JBJUJAKJNYCMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- is a complex organic compound known for its potential applications in medicinal chemistry. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is characterized by a fused ring structure that includes both pyrrole and pyrimidine rings. The presence of various functional groups, such as amino, bromo, and sulfonyl groups, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the fused ring structure.

    Introduction of Functional Groups: The amino, bromo, and sulfonyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Glycosylation: The attachment of the pentofuranosyl group is typically achieved through glycosylation reactions using suitable glycosyl donors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow chemistry and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis . The presence of the bromo and sulfonyl groups enhances its binding affinity and selectivity towards the target kinase.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-6-bromo-7-(2-O-((4-methylphenyl)sulfonyl)pentofuranosyl)- lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the bromo and sulfonyl groups enhances its potential as a kinase inhibitor and apoptosis inducer, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

83379-26-4

Molecular Formula

C19H20BrN5O7S

Molecular Weight

542.4 g/mol

IUPAC Name

[2-(4-amino-6-bromo-5-carbamoylpyrrolo[2,3-d]pyrimidin-7-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C19H20BrN5O7S/c1-8-2-4-9(5-3-8)33(29,30)32-14-13(27)10(6-26)31-19(14)25-15(20)11(17(22)28)12-16(21)23-7-24-18(12)25/h2-5,7,10,13-14,19,26-27H,6H2,1H3,(H2,22,28)(H2,21,23,24)

InChI Key

JBJUJAKJNYCMMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C(=C(C4=C(N=CN=C43)N)C(=O)N)Br)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.